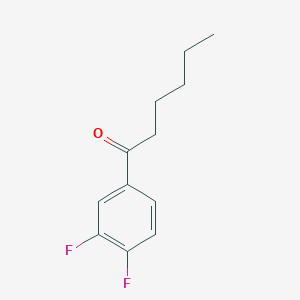

1-(3,4-Difluorophenyl)hexan-1-one

Description

1-(3,4-Difluorophenyl)hexan-1-one is a fluorinated aromatic ketone with a hexanone backbone and 3,4-difluorophenyl substituents. While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., dihydroxy, dimethoxy, or chlorinated derivatives) offer insights into its likely physicochemical and electronic properties.

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGUPGYHWSDWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)hexan-1-one typically involves the reaction of 3,4-difluorobenzene with hexanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of 1-(3,4-Difluorophenyl)hexan-1-one may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Difluorophenyl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

1-(3,4-Difluorophenyl)hexan-1-one has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3,4-Difluorophenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular polarity, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Key Properties of Structural Analogs

Electronic and Reactivity Profiles

- Dihydroxy Derivatives : 1-(3,4-Dihydroxyphenyl)hexan-1-one exhibits strong hydrogen-bonding capacity due to its catechol structure, which may influence crystallization behavior and solubility in polar solvents .

- Chlorinated Analogs : The dichloro derivative (1-(3,4-Dichlorophenyl)hexan-1-one) likely shows increased hydrophobicity and resistance to oxidation compared to hydroxylated analogs .

Activité Biologique

1-(3,4-Difluorophenyl)hexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 1-(3,4-Difluorophenyl)hexan-1-one typically involves the acylation of hexan-1-one with 3,4-difluorobenzoyl chloride. The reaction can be optimized to enhance yield and selectivity.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit antifungal properties. For instance, compounds with similar structures have been evaluated against Candida albicans, showing significant antifungal activity with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range.

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1-(3,4-Difluorophenyl)hexan-1-one | Structure | 0.020 | Active |

| Other derivatives | Various | 0.00035 - 0.022 | Varies |

The introduction of halogen substituents on the phenyl ring has been shown to enhance activity against fungal strains, indicating a structure-activity relationship that can be further explored for optimization.

CNS Activity

In vitro studies have also assessed the central nervous system (CNS) properties of related compounds. The binding affinity to metabotropic glutamate receptors (mGluRs), particularly mGluR2, has been analyzed. Compounds exhibiting good CNS penetration capabilities were identified, suggesting potential applications in neuropharmacology.

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 3.65 |

| Plasma Protein Binding (%) | 87.2 |

| Metabolic Stability (Rat Liver Microsomes) | High |

These properties suggest that derivatives of 1-(3,4-Difluorophenyl)hexan-1-one could be promising candidates for further development as CNS-active agents.

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Antifungal Efficacy : A study evaluated a series of difluorinated phenyl ketones against various fungal strains, revealing that certain modifications significantly improved antifungal potency.

- Neuropharmacological Assessment : Another study focused on the pharmacochemical properties of related compounds, showing promising results in receptor binding assays and stability tests.

Research Findings

Research findings indicate that modifications to the phenyl ring and carbon chain length can significantly impact biological activity. The presence of fluorine atoms appears to enhance both antifungal and CNS activities by increasing lipophilicity and altering metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.